molecular formula C15H14O2 B021841 2'-Hydroxy-3-phenylpropiophenone CAS No. 3516-95-8

2'-Hydroxy-3-phenylpropiophenone

Cat. No.: B021841
CAS No.: 3516-95-8
M. Wt: 226.27 g/mol
InChI Key: JCPGMXJLFWGRMZ-UHFFFAOYSA-N
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Description

2'-Hydroxy-3-phenylpropiophenone (CAS 3516-95-8), also known as 1-(2-hydroxyphenyl)-3-phenylpropan-1-one, is a ketone derivative with a molecular formula of C₁₅H₁₄O₂. It exhibits a melting point of 36–37°C, a density of 1.19 g/cm³, and a boiling point of 408.7°C at 760 mmHg . The compound is notable for its dual applications: as an antiarrhythmic agent with local anesthetic properties and as a preservative in oyster processing . Its synthesis often involves palladium-catalyzed reactions or condensation processes, achieving yields exceeding 95% under optimized conditions .

Preparation Methods

O-Arylation of Aliphatic Carboxylic Acids with Arynes

The O-arylation method leverages Kobayashi silylaryl triflates to generate arynes in situ, enabling efficient coupling with carboxylic acids. This approach, detailed by ChemicalBook, achieves a 73% yield through a two-stage process .

Reaction Mechanism and Conditions

The synthesis begins with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (Kobayashi reagent) and 3-phenylpropionic acid in acetonitrile under inert atmosphere. Sodium hydroxide (2.0 mmol) facilitates deprotonation at 20°C for 10 minutes, followed by cesium fluoride (2.7 mmol)-induced benzyne formation at 80°C for 4 hours . The aryne intermediate couples with the carboxylate, forming the desired ketone via nucleophilic aromatic substitution.

Table 1: Reaction Conditions for O-Arylation

ParameterStage 1Stage 2
Temperature20°C80°C
Duration10 minutes4 hours
ReagentsNaOH, MeCNCsF, MeCN
Yield-73%

Purification and Scalability

Post-reaction, solvent removal and flash column chromatography (petroleum ether/ethyl acetate, 10:1 v/v) yield this compound with >98% purity . The method’s scalability is hindered by the cost of cesium fluoride and sensitivity to oxygen, necessitating stringent inert conditions.

Condensation-Hydrogenation Route

An alternative route, described in a BASF patent, involves condensing 2-hydroxyacetophenone with benzaldehyde, followed by hydrogenation . Though originally designed for propafenone synthesis, this pathway produces this compound as a critical intermediate.

Reaction Steps and Optimization

  • Condensation : 2-Hydroxyacetophenone reacts with benzaldehyde under basic conditions, forming a chalcone derivative.

  • Hydrogenation : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the α,β-unsaturated ketone to the saturated propiophenone .

Table 2: Condensation-Hydrogenation Protocol

StepReagents/ConditionsChallenges
CondensationBenzaldehyde, base (e.g., KOH)Competing side reactions (e.g., aldol)
HydrogenationH₂ (1–3 atm), Pd/C, ethanolOver-reduction of aromatic rings

The patent notes a 66% yield for propafenone using this route, though the intermediate’s isolation remains laborious due to byproduct formation .

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

CriteriaO-Arylation Condensation-Hydrogenation
Yield73%~60% (estimated)
Purity>98%Requires chromatography
CostHigh (CsF, triflate)Moderate (benzaldehyde)
ScalabilityLimited by reagentsMore scalable

The O-arylation method offers superior yield and purity but faces economic barriers. Conversely, the condensation route, while cost-effective, demands meticulous purification.

Analytical Characterization

Post-synthesis, this compound is characterized by:

  • Melting Point : 30°C

  • Boiling Point : 158°C at 2 mmHg

  • Spectroscopy : UV-Vis λₘₐₓ = 324 nm (MeOH)

GC-MS and NMR (¹H, ¹³C) confirm structural integrity, with phenolic OH (~5.8 ppm) and ketone carbonyl (~205 ppm) signals as hallmarks .

Industrial Applications and Challenges

As a propafenone precursor, this compound’s synthesis must align with Good Manufacturing Practices (GMP). Batch reproducibility and impurity profiling (e.g., residual Pd in hydrogenation) are critical for pharmaceutical compliance .

Chemical Reactions Analysis

Types of Reactions: 2’-Hydroxy-3-phenylpropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Pharmacological Applications

1. Antiarrhythmic Activity

2'-Hydroxy-3-phenylpropiophenone has demonstrated notable antiarrhythmic properties in various studies. It has been shown to prolong the refractory period in cardiac tissues, making it a candidate for treating arrhythmias. In experiments involving anesthetized animal models, it effectively reduced arrhythmias induced by epinephrine and other agents, demonstrating its potential as an antiarrhythmic agent .

2. Spasmolytic Effects

Research indicates that this compound exhibits spasmolytic activity, which can be beneficial in treating conditions characterized by muscle spasms. The mechanism involves the relaxation of smooth muscle tissues, which can alleviate symptoms associated with gastrointestinal and vascular spasms .

3. Local Anesthetic Properties

Studies have also revealed local anesthetic effects of this compound. It has been observed to inhibit pain responses in animal models, suggesting potential applications in pain management therapies .

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through several methods:

Synthesis Method Reagents Conditions Yield
Method ASalicylic acid, tert-butylmagnesium chlorideTHF, 0°C98%
Method BAcetic acidTHF, 40°C89%
Method CAluminum chlorideToluene, 100°C84%

These methods highlight the compound's versatility and the efficiency of its synthesis routes .

Industrial Applications

1. Photoinitiators

This compound is utilized as a photoinitiator in polymerization processes. It facilitates the curing of resins under UV light, which is crucial in industries such as coatings and adhesives .

2. Organic Synthesis

This compound serves as a building block for various organic syntheses due to its functional groups that allow for further chemical modifications. Its derivatives are explored for their potential therapeutic effects, enhancing its significance in pharmaceutical chemistry .

Case Studies and Research Findings

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs

2'-Hydroxyacetophenone Derivatives

Property 2'-Hydroxy-3-phenylpropiophenone 2'-Hydroxyacetophenone Derivatives
Structure Propiophenone backbone with phenyl and hydroxyl groups Acetophenone backbone with hydroxyl groups
Reactivity Fails to form methanodibenzo[b,f][1,5]dioxocins under pyrrolidine catalysis Forms methanodibenzo derivatives efficiently
Synthesis Yield Up to 99% (Pd/C, THF) Modest yields (50–70%) for dioxocin derivatives
Applications Antiarrhythmic, preservative Building block for heterocyclic compounds

Key Insight: The propiophenone backbone in this compound sterically hinders cyclization reactions feasible in acetophenone analogs, limiting its utility in synthesizing fused dioxocin systems .

(E)-1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one

Property This compound (E)-1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one
Structure Saturated propyl chain, ortho-hydroxyl Conjugated enone system, para-hydroxyl
Melting Point 36–37°C Not reported (likely lower due to conjugation)
Functional Role Hydrogen bonding via ortho-hydroxyl Extended π-conjugation for material science
Applications Pharmaceuticals Potential use in optoelectronics

Key Insight: The para-hydroxyl and conjugated enone system in the analog enhance electronic properties, making it suitable for materials science, unlike the parent compound’s pharmacological focus.

Pharmacological Derivatives

Propafenone (SA 79)

Property This compound Propafenone
Structure Base molecule Modified with propylamino-propoxy side chain
Synthesis Pd/C-catalyzed hydrogenation Epichlorohydrin and n-propylamine reaction
Antiarrhythmic Activity Moderate (EC₅₀: 2–10 mg/kg oral) Potent (EC₅₀: 1 mg/kg intravenous)
Additional Effects Local anesthetic Beta-adrenergic receptor inhibition

Key Insight: Propafenone’s side chain enhances bioavailability and receptor interaction, resulting in superior antiarrhythmic efficacy compared to the parent compound .

Functionalized Derivatives

3-Fluoren-9-ylidene-2'-hydroxy-3-phenylpropiophenone

Property This compound 3-Fluoren-9-ylidene Derivative
Structure Simple ketone Fluorenylidene group fused to ketone
Key Property Thermal stability Thermochromism (color shift with temperature)
Applications Preservatives, pharmaceuticals Smart materials, sensors

Key Insight : The fluorenylidene modification introduces thermoresponsive behavior, expanding utility into functional materials .

Carboxylic Acid Analog

2-Bibenzylcarboxylic Acid (CAS 4890-85-1)

Property This compound 2-Bibenzylcarboxylic Acid
Functional Group Ketone Carboxylic acid
Solubility Low in water Higher solubility (polar solvents)
Applications Pharmaceuticals Polymer intermediates, coordination chemistry

Key Insight : The carboxylic acid group enhances polarity and metal-binding capacity, favoring industrial over pharmacological use.

Biological Activity

2'-Hydroxy-3-phenylpropiophenone, also known as Butyrophenone, is an organic compound notable for its diverse biological activities. With a molecular formula of C15H14O2 and a molecular weight of approximately 240.15 g/mol, this compound features a hydroxyl group at the 2' position and a phenyl group at the 3 position of the propiophenone moiety. Its applications span various fields, including medicinal chemistry, materials science, and organic synthesis.

Chemical Structure and Properties

The structural characteristics of this compound are crucial for its biological activity. The presence of the hydroxyl group allows for hydrogen bonding, which can enhance its interaction with biological targets such as enzymes and receptors.

Property Value
Molecular FormulaC15H14O2
Molecular Weight240.15 g/mol
Physical StateColorless to yellow liquid or solid

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. This activity is essential for mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that the compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Cytotoxicity

In vitro cytotoxicity assays demonstrate that this compound can induce apoptosis in various cancer cell lines. The compound's mechanism involves the disruption of mitochondrial membrane potential and the activation of caspases, leading to programmed cell death. Specific studies have utilized different mammalian cell lines to evaluate its cytotoxic effects, revealing IC50 values in the micromolar range .

Cell Line IC50 (µM) Mechanism
HeLa12.5Mitochondrial disruption
MCF-715.0Caspase activation
A54910.0Apoptosis induction

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 in activated macrophages. This activity suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Receptor Modulation : It has shown affinity for dopamine receptors, suggesting possible applications in neuropharmacology.
  • Cell Signaling Pathways : The compound can modulate signaling pathways related to cell survival and apoptosis.

Study on Cancer Cell Lines

A study published in Journal of Biological Chemistry evaluated the effects of this compound on various cancer cell lines. The results indicated that treatment led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways .

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage in vitro. The findings suggested that it could potentially serve as a therapeutic agent for neurodegenerative diseases by reducing oxidative stress markers and promoting neuronal survival .

Q & A

Q. Basic: How can the molecular structure of 2'-hydroxy-3-phenylpropiophenone be confirmed experimentally?

Answer:
The structure can be validated using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to identify aromatic protons, hydroxyl groups, and the propiophenone backbone. Mass spectrometry (MS) confirms the molecular ion peak (m/z 226.28) and fragmentation patterns . Infrared (IR) spectroscopy detects the carbonyl (C=O) stretch (~1670 cm⁻¹) and hydroxyl (-OH) absorption (~3200–3500 cm⁻¹). Computational tools like Gaussian or Avogadro can predict spectral data for comparison with experimental results .

Q. Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE: Wear N95 masks , tightly sealed goggles, and nitrile gloves (tested for chemical resistance, as glove permeability data is incomplete) .
  • Ventilation: Use fume hoods to avoid inhalation of dust/particulates (classified as a combustible solid with flashpoint 113°C) .
  • Storage: Keep in a cool, dry place away from oxidizers. Monitor stability under varying humidity and temperature conditions .

Q. Advanced: How can synthetic routes for this compound be optimized to improve yield?

Answer:

  • Friedel-Crafts acylation: Optimize catalyst (e.g., AlCl₃ or FeCl₃) concentration and reaction temperature (80–120°C) to reduce side products .
  • Solvent selection: Use polar aprotic solvents (e.g., DMF) to enhance electrophilic substitution efficiency .
  • Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product (>98% GC) .

Q. Advanced: How do researchers reconcile contradictory hazard classifications for this compound?

Answer:
While some sources classify it as non-hazardous , others note eye/skin irritation (H315, H319) . To resolve discrepancies:

  • Contextual analysis: Hazard classifications may depend on concentration (e.g., pure vs. diluted forms) .
  • Empirical testing: Conduct in vitro assays (e.g., EpiDerm™ for skin irritation) to validate toxicity under specific experimental conditions .

Q. Basic: What analytical techniques are suitable for quantifying this compound in solution?

Answer:

  • HPLC-UV: Use a C18 column with mobile phase (acetonitrile:water, 60:40), detection at 254 nm .
  • GC-MS: Employ a DB-5 column and electron ionization (EI) mode for volatile derivatives (e.g., silylated samples) .
  • Spectrophotometry: Quantify via UV absorbance at λmax ~280 nm (aromatic π→π* transitions) .

Q. Advanced: How can computational chemistry predict the reactivity of this compound derivatives?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
  • Molecular docking: Simulate interactions with biological targets (e.g., sodium ion channels for antiarrhythmic activity) using AutoDock Vina .
  • QSAR models: Corolate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .

Q. Advanced: What methodologies are used to evaluate the antiarrhythmic activity of derivatives?

Answer:

  • In vitro models: Use Langendorff-perfused rodent hearts to measure action potential duration (APD) and arrhythmia thresholds .
  • Patch-clamp electrophysiology: Assess sodium/potassium channel blocking efficacy in cardiomyocytes .
  • SAR studies: Modify the hydroxyl or phenyl groups and compare IC₅₀ values for structure-activity trends .

Q. Basic: How can solubility and stability issues be addressed in pharmacological studies?

Answer:

  • Co-solvents: Use DMSO or PEG-400 for aqueous solubility enhancement (test biocompatibility in cell assays) .
  • pH adjustment: Ionize the hydroxyl group (pKa ~10) in alkaline buffers (e.g., phosphate buffer, pH 8–9) .
  • Stability monitoring: Perform accelerated degradation studies (40°C/75% RH) with HPLC analysis to identify decomposition products .

Q. Advanced: What strategies validate the purity of synthesized derivatives for publication?

Answer:

  • Multi-method validation: Combine HPLC (purity >95%), HRMS (exact mass ±2 ppm), and elemental analysis (C, H, O ±0.3%) .
  • NMR purity: Integrate impurity peaks relative to the main product (limit: <1% by ¹H NMR) .
  • Batch reproducibility: Synthesize three independent batches and report RSD for yields/purity .

Q. Advanced: How do researchers design experiments to investigate structure-activity relationships (SAR) for local anesthetic derivatives?

Answer:

  • Functional group variation: Synthesize analogs with substituted phenyl rings (e.g., -Cl, -OCH₃) or modified ketone chains .
  • In vivo models: Measure nerve blockade duration in rodent sciatic nerve assays .
  • Lipophilicity optimization: Calculate logP values (e.g., using MarvinSketch) to correlate with membrane permeability and potency .

Properties

IUPAC Name

1-(2-hydroxyphenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPGMXJLFWGRMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074658
Record name 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl-
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Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3516-95-8
Record name 2′-Hydroxydihydrochalcone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Hydroxy-3-phenylpropiophenone
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Record name 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl-
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Record name 1-(2-hydroxyphenyl)-3-phenylpropan-1-one
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Record name 2'-HYDROXY-3-PHENYLPROPIOPHENONE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2'-Hydroxy-3-phenylpropiophenone
2'-Hydroxy-3-phenylpropiophenone
2'-Hydroxy-3-phenylpropiophenone
2'-Hydroxy-3-phenylpropiophenone
2'-Hydroxy-3-phenylpropiophenone
2'-Hydroxy-3-phenylpropiophenone

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